molecular formula C17H17N3O2 B14168302 4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 393125-50-3

4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B14168302
CAS No.: 393125-50-3
M. Wt: 295.34 g/mol
InChI Key: KGLVJCLBLYEIHQ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a chemical compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethoxyphenyl and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate under reflux conditions. This reaction is often catalyzed by p-toluenesulfonic acid in ethanol, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents such as thionyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Used in the treatment of angina and hypertension, sharing structural similarities with the compound .

Uniqueness

4-(2,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl and dicarbonitrile groups contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

393125-50-3

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C17H17N3O2/c1-10-14(8-18)17(15(9-19)11(2)20-10)13-6-5-12(21-3)7-16(13)22-4/h5-7,17,20H,1-4H3

InChI Key

KGLVJCLBLYEIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=C(C=C(C=C2)OC)OC)C#N

solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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